molecular formula C17H21NO2 B13999681 Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate CAS No. 25593-96-8

Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate

Cat. No.: B13999681
CAS No.: 25593-96-8
M. Wt: 271.35 g/mol
InChI Key: IEAFBALWZCEACF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1-phenylcyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in the development of biologically active compounds with potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can act as an electrophile, while the ester group can undergo nucleophilic attack. These properties enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse products .

Comparison with Similar Compounds

Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the phenylcyclohexyl moiety with the nitrile and ester groups, providing a versatile and reactive compound for various applications .

Properties

CAS No.

25593-96-8

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate

InChI

InChI=1S/C17H21NO2/c1-2-20-16(19)15(13-18)17(11-7-4-8-12-17)14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3

InChI Key

IEAFBALWZCEACF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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